molecular formula C12H17NO B14788824 3-Phenylmethoxycyclopentan-1-amine

3-Phenylmethoxycyclopentan-1-amine

Cat. No.: B14788824
M. Wt: 191.27 g/mol
InChI Key: LIZCJJIXNPWSPE-UHFFFAOYSA-N
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Description

3-Phenylmethoxycyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a phenylmethoxy group and an amine group. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and are widely used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylmethoxycyclopentan-1-amine typically involves the reaction of cyclopentanone with phenylmethanol in the presence of a suitable catalyst to form the phenylmethoxycyclopentane intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Phenylmethoxycyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitro compounds, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Phenylmethoxycyclopentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylmethoxycyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and cellular processes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylmethoxycyclopentan-1-amine is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-phenylmethoxycyclopentan-1-amine

InChI

InChI=1S/C12H17NO/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2

InChI Key

LIZCJJIXNPWSPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)OCC2=CC=CC=C2

Origin of Product

United States

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